molecular formula C12H17NNa2O13S B13833203 alpha-DeltaUA-[1-->4]-GlcN-6S

alpha-DeltaUA-[1-->4]-GlcN-6S

Cat. No.: B13833203
M. Wt: 461.31 g/mol
InChI Key: ZOBOTGHDCFZANZ-HGOXMNNESA-L
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Description

Alpha-DeltaUA-[1–>4]-GlcN-6S is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a uronic acid linked to a glucosamine sulfate through a glycosidic bond. The compound’s full name is alpha-D-glucuronic acid-(1–>4)-2-amino-2-deoxy-D-glucose-6-sulfate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-DeltaUA-[1–>4]-GlcN-6S typically involves multiple steps, starting with the preparation of the individual monosaccharide units. The glucuronic acid and glucosamine sulfate are synthesized separately and then linked through a glycosidic bond. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the correct formation of the bond.

Industrial Production Methods

Industrial production of alpha-DeltaUA-[1–>4]-GlcN-6S involves large-scale synthesis using automated reactors. The process includes the purification of raw materials, precise control of reaction conditions, and the use of advanced techniques such as chromatography for the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-DeltaUA-[1–>4]-GlcN-6S undergoes various chemical reactions, including:

    Oxidation: The uronic acid moiety can be oxidized to form different derivatives.

    Reduction: The glucosamine sulfate can be reduced to its corresponding amine.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized uronic acids, reduced glucosamines, and substituted glucosamine sulfates.

Scientific Research Applications

Alpha-DeltaUA-[1–>4]-GlcN-6S has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a role in the study of glycosaminoglycans and their functions in biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as a component of drug delivery systems.

    Industry: Utilized in the production of biomaterials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of alpha-DeltaUA-[1–>4]-GlcN-6S involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, influencing their activity and function. The sulfate group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chondroitin Sulfate: Similar in structure but differs in the position and type of sulfate groups.

    Heparin: Contains multiple sulfate groups and has a different pattern of glycosidic linkages.

    Hyaluronic Acid: Lacks sulfate groups but shares the uronic acid and glucosamine backbone.

Uniqueness

Alpha-DeltaUA-[1–>4]-GlcN-6S is unique due to its specific glycosidic linkage and the presence of a single sulfate group at the 6-position of the glucosamine. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17NNa2O13S

Molecular Weight

461.31 g/mol

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C12H19NO13S.2Na/c13-6-8(16)9(5(24-11(6)19)2-23-27(20,21)22)26-12-7(15)3(14)1-4(25-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1

InChI Key

ZOBOTGHDCFZANZ-HGOXMNNESA-L

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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